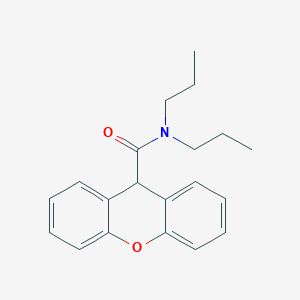![molecular formula C20H24F2N2O3 B5666374 (3aS*,6aS*)-2-cyclopentyl-5-[(2,4-difluorophenyl)acetyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5666374.png)
(3aS*,6aS*)-2-cyclopentyl-5-[(2,4-difluorophenyl)acetyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "(3aS*,6aS*)-2-cyclopentyl-5-[(2,4-difluorophenyl)acetyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" involves multi-step reactions that are carefully designed to ensure high yield and purity. One notable example is the large-scale preparation of intermediates for nicotinic acetylcholine receptor agonists, which showcases the optimization of synthesis involving debenzylation and ring hydrogenation processes (Jarugu et al., 2018). This reflects the complexity and precision required in synthesizing structurally intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds like "(3aS*,6aS*)-2-cyclopentyl-5-[(2,4-difluorophenyl)acetyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" is crucial for understanding their reactivity and physical properties. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry, confirming configurations and conformational details essential for structure-activity relationship studies (Zhu et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrrolopyrrole derivatives, such as our compound of interest, often involves interactions with various reagents to form new bonds or functional groups. Studies on the addition reactions of heterocyclic compounds highlight the formation of complex structures through reactions with acetylenic esters, demonstrating the versatile chemical behavior of pyrrolopyrrole compounds (Acheson et al., 1980).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystallinity, are directly influenced by its molecular structure. The detailed characterization of similar molecules provides insights into how structural features affect the physical behavior of these compounds. For instance, the analysis of racemic mixtures and their resolution into enantiomerically pure forms can shed light on the influence of chirality on physical properties (Toze et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties of "(3aS*,6aS*)-2-cyclopentyl-5-[(2,4-difluorophenyl)acetyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" involves exploring its reactivity under various conditions, its potential for forming derivatives, and its stability. The reactions of the polyhydride complex with different organic acids to yield monohydrido rhenium(III) complexes illustrate the complex chemistry that can be explored with pyrrolopyrrole derivatives and related compounds (Fanwick et al., 1990).
特性
IUPAC Name |
(3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3/c21-15-6-5-13(17(22)8-15)7-18(25)24-10-14-9-23(16-3-1-2-4-16)11-20(14,12-24)19(26)27/h5-6,8,14,16H,1-4,7,9-12H2,(H,26,27)/t14-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBCCBXLZZBKC-XOBRGWDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3CN(CC3(C2)C(=O)O)C(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)C(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-1'-[(2-methyl-1H-indol-3-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666301.png)

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide](/img/structure/B5666338.png)

![N,1,3-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5666347.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5666360.png)
![2-{benzyl[4-(methylthio)benzyl]amino}ethanol](/img/structure/B5666372.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666380.png)
![3-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5666382.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5666389.png)
![1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5666397.png)
![2-allyl-9-[(2S)-2-hydroxy-2-phenylacetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666410.png)
![2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B5666418.png)